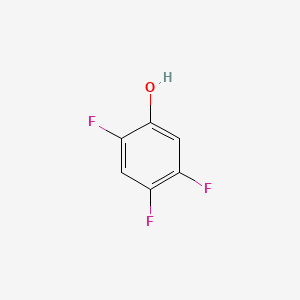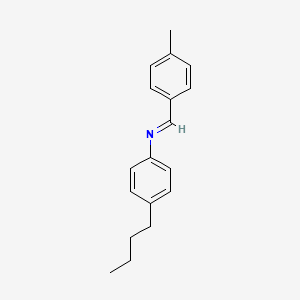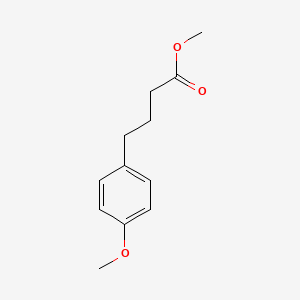
Methyl 4-(4-methoxyphenyl)butanoate
Vue d'ensemble
Description
Methyl 4-(4-methoxyphenyl)butanoate is a chemical compound with the molecular formula C12H16O312. It has a molecular weight of 208.2612. The compound is a colorless to light-yellow liquid1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Methyl 4-(4-methoxyphenyl)butanoate. However, similar compounds can be prepared by Friedel–Crafts reactions3.Molecular Structure Analysis
The InChI code for Methyl 4-(4-methoxyphenyl)butanoate is 1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H312. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Methyl 4-(4-methoxyphenyl)butanoate.Physical And Chemical Properties Analysis
Methyl 4-(4-methoxyphenyl)butanoate has a density of 1.0±0.1 g/cm32. It has a boiling point of 303.6±25.0 °C at 760 mmHg2. The compound has a molar refractivity of 58.2±0.3 cm32. It has a polar surface area of 36 Å22 and a molar volume of 199.3±3.0 cm32.Applications De Recherche Scientifique
Synthesis and Chemical Transformation
Methyl 4-(4-methoxyphenyl)butanoate has diverse applications in chemical synthesis and transformations. It has been used in the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of the compound LY518674. An organic solvent-free process has been developed for this purpose, highlighting its role in environmentally-friendly chemical processes (Delhaye et al., 2006).
In Chemical Reactions
The compound is involved in nucleophilic substitution and elimination reactions. Studies on 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions provide insights into the reaction mechanisms and product yields of these processes (Toteva & Richard, 1996).
Pharmaceutical and Aroma Compound Synthesis
Methyl 4-(4-methoxyphenyl)butanoate is a precursor in the synthesis of pharmaceutical and aroma compounds. A notable example is its role in continuous flow strategies for generating 4-aryl-2-butanone derivatives, including nabumetone, an anti-inflammatory drug, and raspberry ketone, a popular aroma compound (Viviano et al., 2011).
Analytical Chemistry
In analytical chemistry, derivatives of methyl 4-(4-methoxyphenyl)butanoate have been used as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its utility in sensitive detection methods (Gatti et al., 1990).
Photoreactions and Synthesis
The compound is also relevant in photochemical reactions, contributing to the synthesis of chromones and other related compounds. These photoreactions have practical applications in creating chromone precursors, which are valuable in various chemical syntheses (Álvaro et al., 1987).
Intermediate in Biologically Active Compounds
Methyl 4-(4-methoxyphenyl)butanoate serves as an intermediate in synthesizing biologically active compounds, such as ACE inhibitors. Its versatility in chemical reactions underscores its importance in medicinal chemistry (Zhang et al., 2009).
Safety And Hazards
The compound is classified as a GHS07 substance, indicating that it poses certain hazards1. It has a signal word of “Warning” and hazard statements including H3021. Precautionary statements include P280, P305, P351, and P3381. The compound’s MSDS (Material Safety Data Sheet) provides more detailed safety information1.
Orientations Futures
I’m sorry, but I couldn’t find specific information on the future directions of research or applications involving Methyl 4-(4-methoxyphenyl)butanoate.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and precise information.
Propriétés
IUPAC Name |
methyl 4-(4-methoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIYDSIDIJXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174672 | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methoxyphenyl)butanoate | |
CAS RN |
20637-08-5 | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

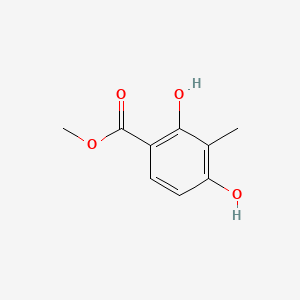
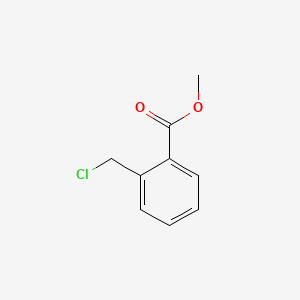
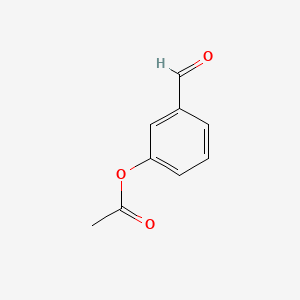
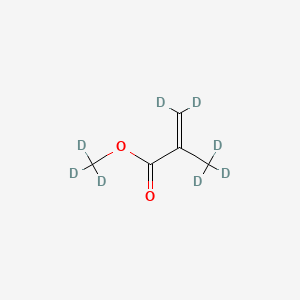
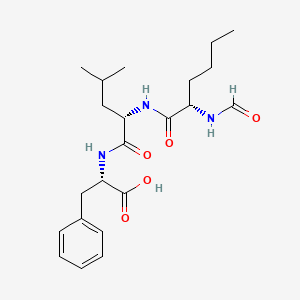
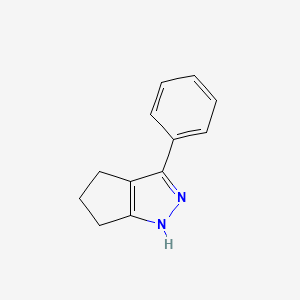
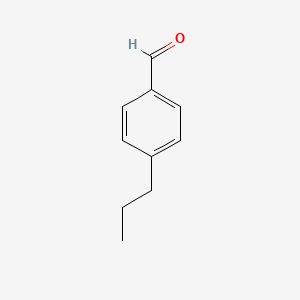
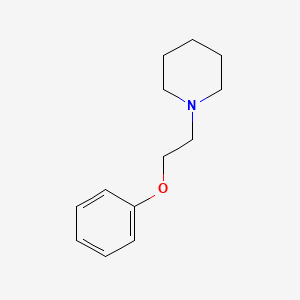
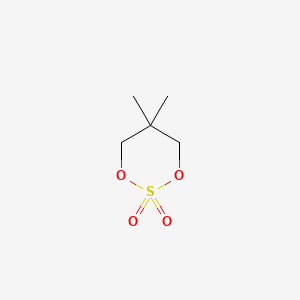
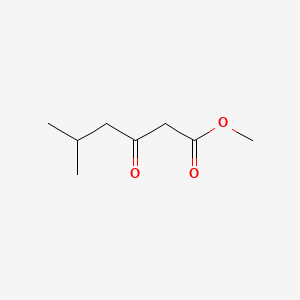
![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)
